S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate
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Overview
Description
S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzene ring substituted with a methyl group and an octyloxy group, along with a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-(octyloxy)benzenecarbothioic acid with 4-methylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioester chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its thioester functional group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The aromatic rings may also participate in π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate
- S-(4-Chlorophenyl) 4-(octyloxy)benzenecarbothioate
Uniqueness
S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. The octyloxy group also imparts specific solubility characteristics, making it distinct from other similar compounds.
Properties
CAS No. |
62525-90-0 |
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Molecular Formula |
C22H28O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
S-(4-methylphenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O2S/c1-3-4-5-6-7-8-17-24-20-13-11-19(12-14-20)22(23)25-21-15-9-18(2)10-16-21/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
KCACVOLTCXGMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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